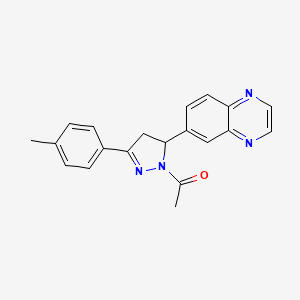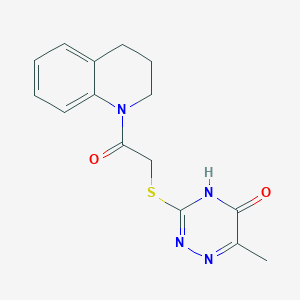
4-(Cyclohexylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Cyclohexylmethoxy)aniline (CHMA) is an organic compound used in a variety of scientific research applications. It is an aniline derivative that is widely used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the production of drugs and other compounds. CHMA is also used in the synthesis of various organic compounds, such as amines, amides, and nitriles.
Scientific Research Applications
Photochemical Reactions with Chloromethanes
4-(Cyclohexylmethoxy)aniline, similar to other aniline derivatives, may participate in photochemical reactions with chloromethanes, such as tetrachloromethane, chloroform, and dichloromethane. These interactions can be studied in their ground and first excited singlet states, where stability constants of complexes and quantum yields of fluorescence can be determined. Such photochemical reactions are crucial for understanding the chemical behavior of anilines and their potential applications in photophysics and photochemistry (Boszczyk & Latowski, 1989).
Synthesis of Novel Polymers
This compound could theoretically be utilized in the synthesis of novel polymers, such as hyperbranched polymers with specific optical properties. For instance, polymers containing nonlinear optical chromophores have been synthesized for applications in optoelectronics and photonics. These polymers exhibit unique characteristics like good solubility in polar organic solvents and specific thermal properties, which are significant for developing new materials with tailored optical functionalities (Zhang, Wada, & Sasabe, 1997).
Catalysis and Organic Synthesis
In organic synthesis, aniline derivatives, including potentially this compound, are valuable for catalytic reactions and the synthesis of complex organic compounds. For example, the cycloacylation of aniline derivatives to form 4-quinolones, which is facilitated by specific reagents under mild conditions, showcases the versatility of anilines in constructing heterocycles and other important organic frameworks. Such methodologies highlight the role of anilines in enabling efficient synthesis pathways for pharmacologically relevant compounds and other organic materials (Zewge et al., 2007).
Molecular Docking and Drug Design
The chemical structure of this compound could be relevant in the design and synthesis of biologically active compounds, such as acyl thiourea derivatives. These compounds have shown potential in various biological applications, including antioxidant and anti-hemolytic activities. Moreover, molecular docking studies involving such derivatives can provide insights into their interactions with biological targets, thereby contributing to the field of drug design and discovery (Haribabu et al., 2015).
properties
IUPAC Name |
4-(cyclohexylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHKVTPDSILGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2,2-dimethoxyethyl)amino]acetate](/img/structure/B2856256.png)


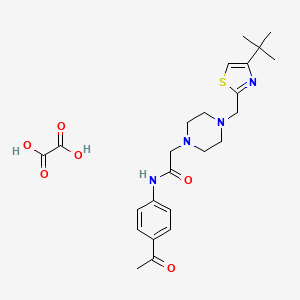
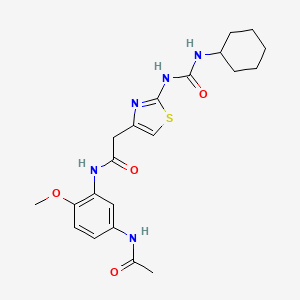
![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)
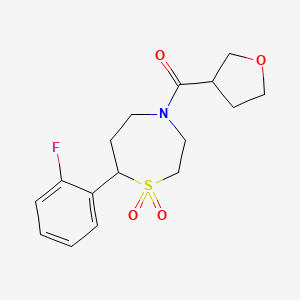
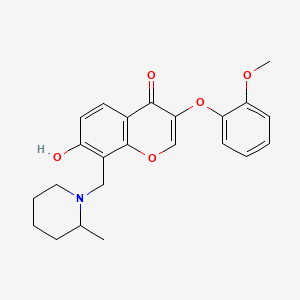


![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
